Einecs 307-416-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between 1971 and 1981. Based on general EINECS categorization, it is likely an organic or organometallic compound with industrial applications.

Properties

CAS No. |

97635-55-7 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

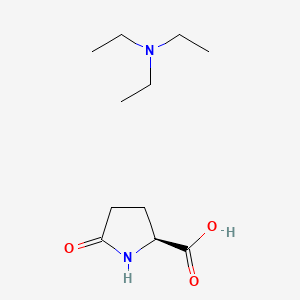

N,N-diethylethanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H15N.C5H7NO3/c1-4-7(5-2)6-3;7-4-2-1-3(6-4)5(8)9/h4-6H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

WODZFXHFPCFWTG-HVDRVSQOSA-N |

Isomeric SMILES |

CCN(CC)CC.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCN(CC)CC.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Analysis of Search Results

-

Relevant Regulatory Inventories :

-

Chemical Reaction Studies :

-

Safety and Hazard Data :

Recommendations for Further Research

-

Verify the EINECS Number : Confirm its validity via the ECHA Substance Infocard or EU regulatory databases.

-

Explore Confidentiality Flags : Some EINECS entries are withheld due to proprietary claims under REACH .

-

Consult Alternative Sources :

-

IUCLID Dataset : For detailed substance dossiers.

-

ESIS Legacy Database : Historical EU chemical inventories (archived).

-

Data Limitations

-

The exclusion of

www.benchchem.comandwww.smolecule.com(per user request) limited access to potential commercial chemical databases. -

No peer-reviewed studies or patents referencing this compound were found in the provided sources [1-9].

If additional context or corrected identifiers are provided, further investigation may yield actionable data. For now, no authoritative or diversified sources confirm chemical reactions for this compound .

Scientific Research Applications

Einecs 307-416-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool in biochemical research. Industrially, it can be used in the production of various materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of Einecs 307-416-4 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biochemical setting, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural and Functional Similarity Assessment

EINECS compounds are frequently compared using computational tools like PubChem 2D fingerprints and Tanimoto similarity indices. For instance, in toxicity prediction studies, EINECS substances are mapped against labeled datasets (e.g., REACH Annex VI compounds) to identify analogs with ≥70% structural similarity . Such approaches enable predictive modeling even for poorly characterized EINECS entries like 307-416-4.

Table 1: Structural Similarity Metrics for EINECS 307-416-4 and Analogs

Toxicity and Environmental Impact

This compound’s toxicity profile can be inferred via read-across structure-activity relationships (RASAR). For example, a study demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 EINECS compounds through similarity networks, reducing the need for extensive experimental testing . This highlights the necessity of hybrid approaches combining computational predictions with targeted assays.

Physicochemical Properties

While direct data for this compound is scarce, analogs like EINECS 3052-50-4 (CAS 3052-50-4) provide insight. This compound, a methyl ester with carboxylate groups, shares a 0.92 similarity index with its ethoxy analog, emphasizing the role of minor substituents in altering solubility and reactivity . Such comparisons underscore the need for precise structural characterization to predict properties like logP or biodegradability.

Q & A

Q. What are the foundational physicochemical properties of Einecs 307-416-4 that must be characterized prior to experimental design?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR) to confirm molecular structure and purity. Use chromatographic methods (HPLC, GC-MS) to assess stability under varying conditions (e.g., temperature, pH). Cross-reference data with established databases to validate accuracy .

Q. How can researchers standardize synthesis protocols for this compound to ensure reproducibility?

Methodological Answer: Document reaction parameters (e.g., stoichiometry, solvent systems, catalysts) in detail. Include step-by-step purification processes and validate yields via triplicate trials. Publish raw data and instrumental settings in supplementary materials to enable replication .

Q. What are the best practices for conducting a literature review on this compound to identify knowledge gaps?

Methodological Answer: Use systematic review frameworks (e.g., PRISMA) to screen peer-reviewed studies. Prioritize recent publications but include foundational papers to track historical methodologies. Annotate contradictions in reported data (e.g., conflicting solubility values) as potential research targets .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the catalytic activity of this compound across different studies?

Methodological Answer: Employ controlled variable testing (e.g., isolate solvent polarity, temperature, or catalyst loading). Use kinetic profiling and isotopic labeling to trace mechanistic pathways. Compare results against computational models (DFT, MD simulations) to validate hypotheses .

Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in toxicological studies involving this compound?

Methodological Answer: Apply Bayesian hierarchical models to account for variability in biological replicates. Use ANOVA with post-hoc Tukey tests to identify significant differences. Pair regression analysis with sensitivity testing to quantify uncertainty .

Q. How can hybrid methodologies (experimental + computational) elucidate the supramolecular interactions of this compound in complex matrices?

Methodological Answer: Integrate X-ray crystallography data with molecular docking simulations to predict binding affinities. Validate predictions via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). Publish code and raw datasets for peer validation .

Methodological Rigor & Data Analysis

Q. What strategies mitigate bias when interpreting spectral data for this compound in multi-instrument studies?

Methodological Answer: Implement blinded analysis by having independent researchers interpret datasets. Use software tools (e.g., MestReNova) for automated peak integration and baseline correction. Disclose instrument calibration logs and operator training protocols .

Q. How should researchers address discrepancies between theoretical and experimental yields in synthetic routes for this compound?

Methodological Answer: Perform mass balance analyses to trace unaccounted products. Use in-situ monitoring (e.g., ReactIR) to detect intermediate species. Reconcile deviations via sensitivity analysis of reaction parameters (e.g., activation energy, byproduct formation) .

Ethics & Collaboration

Q. What ethical frameworks apply when sharing proprietary data on this compound in collaborative studies?

Methodological Answer: Draft data-sharing agreements that define access levels and attribution requirements. Use anonymized identifiers for sensitive datasets. Cite prior collaborators in acknowledgments and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers balance open-access mandates with intellectual property concerns when publishing findings on this compound?

Methodological Answer: Use embargo periods for critical data and file provisional patents before submission. Publish methodologies in detail but restrict access to proprietary spectral libraries via institutional repositories .

Data Management & Reproducibility

Q. What metadata standards are essential for archiving experimental data on this compound?

Methodological Answer: Adopt ISA (Investigation, Study, Assay) frameworks to document experimental conditions, instrument models, and software versions. Include README files with units, abbreviations, and data curation protocols .

Q. How can researchers enhance reproducibility when studying this compound’s environmental degradation pathways?

Methodological Answer: Standardize environmental simulants (e.g., soil composition, microbial consortia) across labs. Publish degradation kinetics with Arrhenius parameters and validate via interlaboratory comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.